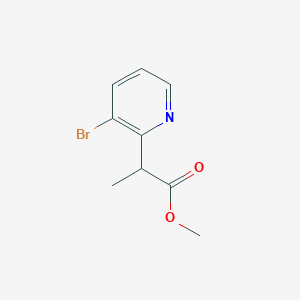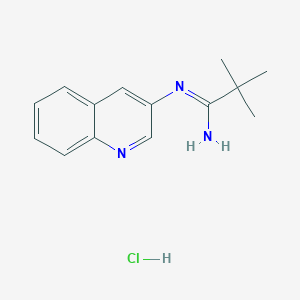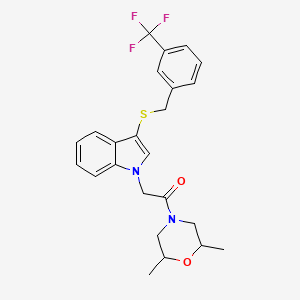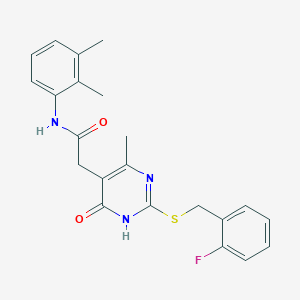![molecular formula C22H24ClN5O2S B2995313 2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine CAS No. 1113103-72-2](/img/structure/B2995313.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The compound also contains a pyrimidine ring, which is a basic structure in many biological compounds, including nucleotides of DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrimidine rings would give the molecule a certain degree of rigidity, while the various substituents (the chlorophenyl group, the ethylbenzenesulfonyl group, and the amine group) would influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group might be involved in acid-base reactions, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .科学的研究の応用
Synthesis of Novel Compounds
The research into novel compounds often involves synthesizing derivatives with potential therapeutic applications. For example, the synthesis and microbial studies of new pyridine derivatives have led to the creation of compounds with significant antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
Antimicrobial Activities
The exploration of antimicrobial activities in synthesized compounds is a crucial application in scientific research. For instance, some new 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against test microorganisms, indicating their potential use in antimicrobial therapies (Bektaş et al., 2007).
Pharmaceutical Development
In the pharmaceutical sector, the development of new drugs often requires the synthesis and analysis of novel compounds. An example includes the validation of an HPLC method for the quantification and purity determination of a novel phosphodiesterase type V inhibiting agent, demonstrating the importance of analytical methods in drug development (Oh, Jang, & Chi, 2007).
Protein Kinase Inhibition
The inhibition of protein kinases is a significant area of research due to its implications in cancer treatment. A study involving the synthesis of broad-spectrum protein kinase inhibitors using a hybrid flow and microwave approach exemplifies the innovative methods being developed to create more effective cancer therapies (Russell et al., 2015).
Novel Quinazolinone Derivatives
The creation of novel quinazolinone derivatives and their antimicrobial activity study showcases the ongoing effort to discover new therapeutic agents with potential applications in treating infections (Habib, Hassan, & El‐Mekabaty, 2012).
作用機序
Target of Action
Related compounds have been found to interact with theDopamine D4 receptor . The D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor system, which plays a crucial role in the central nervous system, influencing a variety of behaviors and physical functions.
Mode of Action
Related compounds have been described aspotent and selective ligands for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 receptor. The binding can cause a change in the function of the target molecule, leading to physiological changes in the body.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-(4-ethylphenyl)sulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2S/c1-2-16-7-9-17(10-8-16)31(29,30)20-15-25-22(26-21(20)24)28-13-11-27(12-14-28)19-6-4-3-5-18(19)23/h3-10,15H,2,11-14H2,1H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGYRICGAXCUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2995230.png)
![1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2995232.png)










![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)
![[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2995252.png)